molecular formula C17H25N3O3 B6718226 N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide

N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide

Cat. No.: B6718226
M. Wt: 319.4 g/mol
InChI Key: GMPPERZEYKBJHJ-AFYYWNPRSA-N
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Description

N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydroxyphenyl group, a morpholine ring, and a pyrrolidine carboxamide moiety, making it an interesting subject for chemical and biological studies.

Properties

IUPAC Name

N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(14-3-2-4-16(21)11-14)18-17(22)20-6-5-15(12-20)19-7-9-23-10-8-19/h2-4,11,13,15,21H,5-10,12H2,1H3,(H,18,22)/t13-,15?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPPERZEYKBJHJ-AFYYWNPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)NC(=O)N2CCC(C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)O)NC(=O)N2CCC(C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the hydroxyphenyl ethylamine: This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde.

    Formation of the morpholine ring: This step involves the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Coupling of the hydroxyphenyl ethylamine with the morpholine derivative: This step is typically carried out using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the pyrrolidine carboxamide: This final step involves the reaction of the coupled product with a suitable pyrrolidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to form the corresponding amine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the morpholine and pyrrolidine moieties may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-piperidin-4-ylpyrrolidine-1-carboxamide
  • N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxylate

Uniqueness

N-[(1R)-1-(3-hydroxyphenyl)ethyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

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